molecular formula C8H7N5O2 B3354172 5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene CAS No. 57831-66-0

5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene

Cat. No.: B3354172
CAS No.: 57831-66-0
M. Wt: 205.17 g/mol
InChI Key: IVSXYFTUHZSWIJ-UHFFFAOYSA-N
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Description

5-Nitro-3,6,9,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,4,10-tetraene is a nitrogen-rich tricyclic compound characterized by a fused heterocyclic core containing four nitrogen atoms and a nitro (-NO₂) substituent at the 5-position. Its structure is derived from a bicyclic framework fused with additional nitrogen-containing rings, forming a rigid, planar system.

Properties

IUPAC Name

5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-13(15)6-5-10-8-7-9-1-2-11(7)3-4-12(6)8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSXYFTUHZSWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CN=C2C3=NC=CN31)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206544
Record name 5H,6H-Diimidazo(1,2-a;2',1'-c)pyrazine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57831-66-0
Record name 5H,6H-Diimidazo(1,2-a;2',1'-c)pyrazine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057831660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H,6H-Diimidazo(1,2-a;2',1'-c)pyrazine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene typically involves multi-step reactions starting from simpler precursors. The process often includes nitration reactions, cyclization, and the use of specific catalysts to achieve the desired structure. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency. Safety measures are also crucial due to the potential hazards associated with handling nitro compounds .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(12),2,4,10-tetraene with its bromo analog and a PDE4C inhibitor from the same structural family:

Property 5-Nitro-... (Hypothetical) 5-Bromo-... 5-(2-Chlorophenyl)-...
Molecular Formula C₈H₅N₅O₂ (estimated) C₈H₅BrN₄ Not reported
Molecular Weight (g/mol) ~203.14 (calculated) 237.06 Not reported
XLogP3 ~1.5 (estimated) 2.6 Not reported
Topological Polar Surface Area (Ų) ~70 (estimated) 35.6 Not reported
Biological Activity (IC₅₀, nM) Not reported Not reported 77.0 (PDE4C inhibition)

Key Observations :

  • Substituent Effects : The bromo derivative () exhibits higher lipophilicity (XLogP3 = 2.6) compared to the estimated nitro analog (~1.5), reflecting the nitro group’s polar nature. This difference may influence solubility and membrane permeability in biological systems.
  • Biological Activity : The chlorophenyl-substituted analog () demonstrates moderate PDE4C inhibition (IC₅₀ = 77.0 nM), implying that substituent choice critically modulates pharmacological activity. The nitro variant’s activity remains unexplored but could differ due to electronic and steric effects.

Biological Activity

5-Nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene is a complex heterocyclic compound with potential biological activity. This article reviews its biological properties, including its mechanisms of action and therapeutic implications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

CnHmNx\text{C}_{n}\text{H}_{m}\text{N}_{x}

where nn, mm, and xx correspond to the number of carbon, hydrogen, and nitrogen atoms respectively in the molecular formula.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : The compound has been studied for its effects on cancer cell lines, demonstrating significant antiproliferative activity.
  • Protein Kinase Inhibition : It may act as an inhibitor of specific protein kinases involved in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in cancer cells, leading to enhanced apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspases (caspase 3 and 8), which are critical for the apoptotic process.
  • Cell Cycle Arrest : The compound influences cell cycle progression by causing accumulation in specific phases (e.g., G2/M phase).
  • DNA Damage Response : It enhances the expression of markers associated with DNA damage (e.g., γH2AX) in treated cancer cells.

Case Studies

  • In Vitro Studies on Oral Cancer Cells :
    • A study examined the effects of this compound in combination with X-ray treatment on oral cancer cell lines (Ca9-22 and CAL 27).
    • Results indicated a significant reduction in cell viability compared to controls (32% and 46% viability vs. 59% in normal cells) when treated with the combination therapy.
    • Increased apoptosis was observed via annexin V staining and higher caspase levels compared to single treatments .
  • Protein Kinase Inhibition :
    • The compound was tested against various protein kinases with notable inhibitory effects observed at IC50 values comparable to established inhibitors .
    • This suggests potential applications in targeted cancer therapies where kinase signaling plays a crucial role.

Data Summary Table

Biological ActivityObserved EffectReference
AntiproliferativeReduced cell viability
Apoptosis InductionIncreased caspase activity
Cell Cycle ArrestAccumulation in G2/M phase
Protein Kinase InhibitionIC50 values comparable to inhibitors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene
Reactant of Route 2
5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene

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